molecular formula C12H24ClF2NO2 B14787589 (S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride

(S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride

Cat. No.: B14787589
M. Wt: 287.77 g/mol
InChI Key: VPHXJTVKQRTUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on a decanoate backbone, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Decanoate Backbone: This can be achieved through a series of reactions such as alkylation, reduction, and esterification.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 4-amino-2,2-difluorodecanoate: The free base form without the hydrochloride salt.

    (S)-Methyl 4-amino-2,2-difluorodecanoate: A similar compound with a methyl ester group instead of an ethyl ester.

    (S)-Ethyl 4-amino-2-fluorodecanoate: A compound with only one fluorine atom.

Uniqueness

(S)-Ethyl 4-amino-2,2-difluorodecanoate hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C12H24ClF2NO2

Molecular Weight

287.77 g/mol

IUPAC Name

ethyl 4-amino-2,2-difluorodecanoate;hydrochloride

InChI

InChI=1S/C12H23F2NO2.ClH/c1-3-5-6-7-8-10(15)9-12(13,14)11(16)17-4-2;/h10H,3-9,15H2,1-2H3;1H

InChI Key

VPHXJTVKQRTUMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(=O)OCC)(F)F)N.Cl

Origin of Product

United States

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